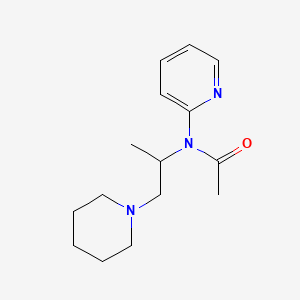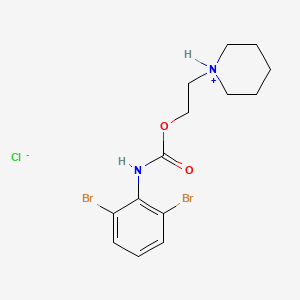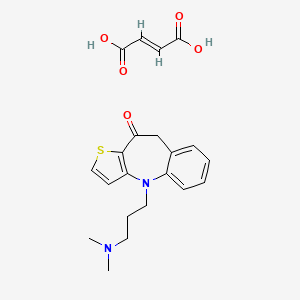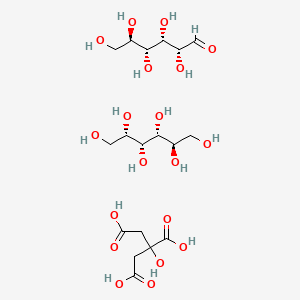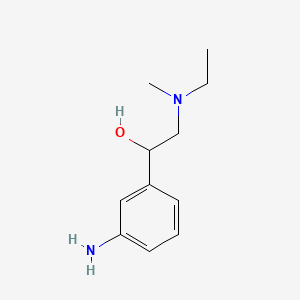![molecular formula C8H4S3 B13739092 4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene CAS No. 13090-49-8](/img/structure/B13739092.png)
4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene is a complex organic compound characterized by its unique tricyclic structure containing sulfur atoms. This compound is notable for its aromatic properties and the presence of multiple rings, including thiophene rings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene involves multiple steps, typically starting with the formation of the thiophene rings. Common reagents used in the synthesis include sulfur sources and aromatic precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the sulfur-containing reagents.
Análisis De Reacciones Químicas
Types of Reactions
4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying aromaticity and sulfur chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Mecanismo De Acción
The mechanism of action of 4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene involves its interaction with molecular targets through its aromatic rings and sulfur atoms. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler sulfur-containing aromatic compound.
Benzothiophene: Contains both benzene and thiophene rings.
Dibenzothiophene: Contains two benzene rings fused to a thiophene ring.
Uniqueness
4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene is unique due to its tricyclic structure with multiple sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
13090-49-8 |
|---|---|
Fórmula molecular |
C8H4S3 |
Peso molecular |
196.3 g/mol |
Nombre IUPAC |
4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene |
InChI |
InChI=1S/C8H4S3/c1-5-6-2-10-4-8(6)11-7(5)3-9-1/h1-4H |
Clave InChI |
ROZYMPBUMVSVHM-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C3=CSC=C3SC2=CS1 |
Números CAS relacionados |
117533-13-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


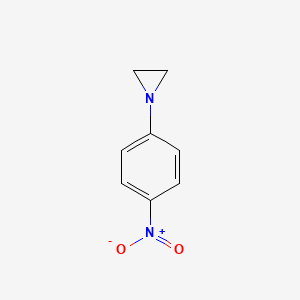

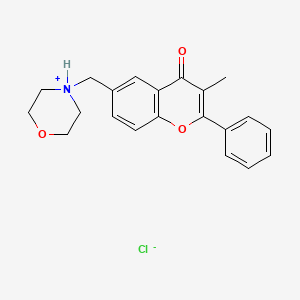


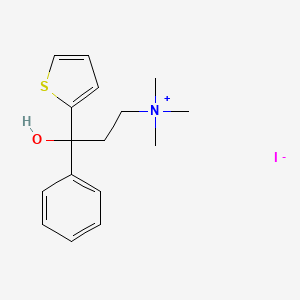

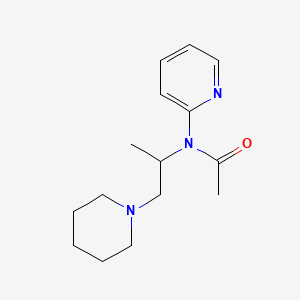
![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
